molecular formula C19H20FN3O2S B2842620 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole CAS No. 2097914-17-3

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole

Cat. No. B2842620
CAS RN: 2097914-17-3
M. Wt: 373.45
InChI Key: YPXGMNQHJNGJCD-UHFFFAOYSA-N
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Description

The compound “1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups and structural features, including a pyrrolidine ring, a benzo[d]imidazole ring, and a sulfonyl group attached to a fluoromethylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring, a five-membered ring containing nitrogen, is a common feature in many biologically active compounds . The benzo[d]imidazole ring is a fused ring system containing an imidazole ring attached to a benzene ring . The sulfonyl group attached to the fluoromethylphenyl group could add further complexity to the molecule’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl group could influence its solubility in different solvents .

Scientific Research Applications

Synthetic Chemistry Applications

Compounds with similar structural motifs, such as imidazo[1,2-a]pyridines and benzothiazoles, have been synthesized for various purposes, including the development of antiulcer agents and the exploration of new synthetic pathways for heterocyclic compounds. For example, new imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective antiulcer agents, though none displayed significant antisecretory activity in models tested, some demonstrated good cytoprotective properties (Starrett et al., 1989). Similarly, efficient synthetic pathways involving three-component reactions have been developed for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing the versatility of sulfur-containing heterocycles in synthetic chemistry (Cui et al., 2018).

Pharmacological Potential

The structural framework of imidazole and benzimidazole derivatives, including modifications with sulfonyl groups, has been explored for various pharmacological activities. For instance, compounds structurally related to imidazo[1,2-a]pyridines have been evaluated for their potential as anti-inflammatory and analgesic agents, with some analogues found to be more potent than standard drugs in certain assays (Sharpe et al., 1985). This suggests that the compound could potentially be synthesized and evaluated for similar bioactivities, leveraging the known properties of its structural components.

Material Science and Sensor Development

The unique electronic and structural properties of imidazole and benzimidazole derivatives make them candidates for material science applications, including the development of sensors. For example, imidazo[1,5-a]pyridinium ions, closely related in structure to the compound of interest, have been identified as highly emissive fluorophores with potential applications in pH sensing due to their dual emission pathways and sensitivity to environmental changes (Hutt et al., 2012).

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied as a potential therapeutic agent .

properties

IUPAC Name

1-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-13-11-15(20)7-8-19(13)26(24,25)22-10-9-16(12-22)23-14(2)21-17-5-3-4-6-18(17)23/h3-8,11,16H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGMNQHJNGJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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